molecular formula C21H21N3O2S B2477406 3-amino-N-mesityl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

3-amino-N-mesityl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2477406
M. Wt: 379.5 g/mol
InChI Key: SKOSNNUKRBUZHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-mesityl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C21H21N3O2S and its molecular weight is 379.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the phosphoinositide specific-phospholipase C-γ (PLC-γ) enzyme . This enzyme plays a crucial role in cell motility, which is important for the invasion and dissemination of tumor cells .

Mode of Action

The compound acts as a putative inhibitor of the PLC-γ enzyme . It interacts with the enzyme, specifically with the side chains of the amino acids His356, Glu341, Arg549, and Lys438 . This interaction results in hydrogen bonding with the ligand, and a lipophilic pocket is occupied by the phenyl moiety .

Biochemical Pathways

The inhibition of the PLC-γ enzyme affects the cell cycle and cell migration . The compound has been shown to arrest the cell cycle in the G2/M phases . Furthermore, the morphology and cell migration for certain cancer cell lines, such as the MDA-MB-231 breast cancer cell line, are severely affected by the administration of the compound .

Pharmacokinetics

The compound’s efficacy against a host of breast cancer cell lines suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound has been shown to have anti-proliferative activity . It reduces the viability of tumor cells, with IC50 values in the low nanomolar range against a host of breast cancer cell lines . The compound also affects the morphology and cell migration of these cell lines .

Action Environment

The compound’s effectiveness against triple-negative breast cancer cells, which are difficult to treat in the clinic, suggests that it may be robust against various biological environments .

Properties

IUPAC Name

3-amino-5-oxo-N-(2,4,6-trimethylphenyl)-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-10-7-11(2)18(12(3)8-10)24-20(26)19-17(22)14-9-13-15(23-21(14)27-19)5-4-6-16(13)25/h7-9H,4-6,22H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOSNNUKRBUZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C3=CC4=C(CCCC4=O)N=C3S2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.